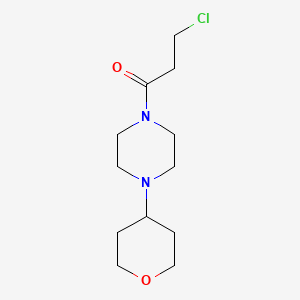
3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, the synthesis of “1-(四氢-2H-吡喃-4-基)乙酮” involves the reaction of N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 with four氢呋喃 .Molecular Structure Analysis
The molecular structure of “3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one” is complex, with a molecular weight of 260.76 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester” is used in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “Tetrahydro-4H-pyran-4-one” include a refractive index of n20/D 1.452 (lit.), boiling point of 166-166.5 °C (lit.), and density of 1.084 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by Eskandari et al. (2019) introduces bis(3-(piperazine-1-yl)propyl)tungstate (BPPT), derived from a compound similar to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as an efficient and reusable organometallic catalyst. This catalyst has been applied successfully for one-pot synthesis of methyl 2-amino-4-aryl substituted-4H-chromene derivatives, showcasing its potential in green chemistry and pharmaceutical applications (Eskandari et al., 2019).
Synthesis of Anticonvulsant and Antimicrobial Compounds
Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives using similar compounds. These derivatives exhibited anticonvulsant and antimicrobial activities, demonstrating their potential therapeutic applications (Aytemir et al., 2004).
Genotoxicity Studies
Kalgutkar et al. (2007) investigated the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound structurally related to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. This research provides insights into the potential risks and safety profiles of similar compounds in therapeutic contexts (Kalgutkar et al., 2007).
Pharmaceutical Development
Patil et al. (2021) synthesized a series of new piperazine derivatives for antimicrobial activity evaluation. These studies demonstrate the utility of compounds structurally related to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one in developing new antimicrobial agents (Patil et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQKOWWRYOJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



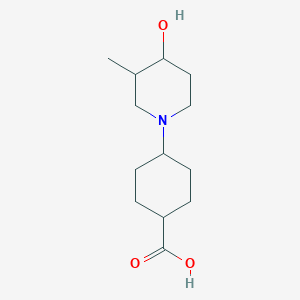
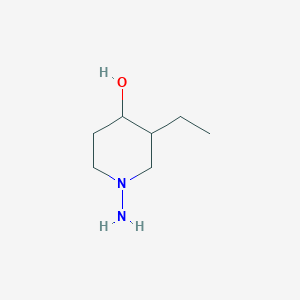

![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)


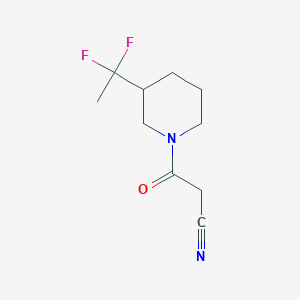
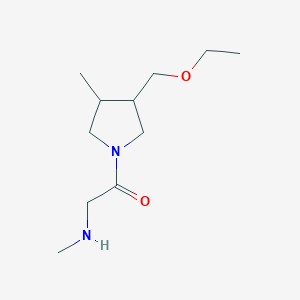

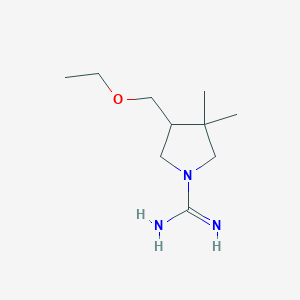
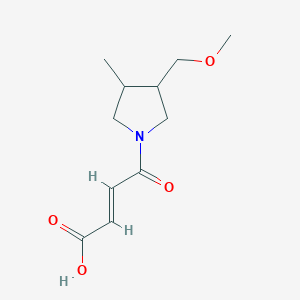
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)
![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)